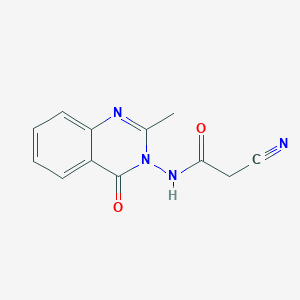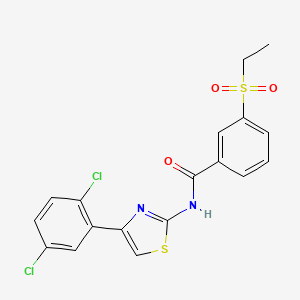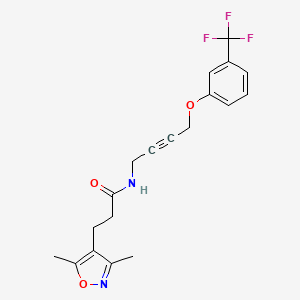![molecular formula C21H22FN3O2S B2483106 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-30-7](/img/structure/B2483106.png)
2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be synthesized via multi-step organic reactions starting from suitable precursors like substituted anilines and ethylthioketones. The process generally involves the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications under controlled conditions. These reactions typically require anhydrous environments and precise temperature control to yield high purity products.
Industrial Production Methods: Industrial production of this compound could be scaled up using optimized reaction pathways developed from laboratory procedures. This involves employing batch reactors for initial stages and continuous flow systems for subsequent steps to enhance efficiency and safety. The use of catalysts and solvents that are recoverable and reusable are critical in minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction of carbonyl groups to alcohols or thiol groups to thiols.
Substitution: : Electrophilic or nucleophilic substitution at aromatic and quinoline moieties.
Common Reagents and Conditions: Typical reagents include strong oxidizers like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve using inert atmospheres (e.g., nitrogen) and maintaining specific pH levels to ensure selectivity and high yields.
Major Products: Oxidation yields sulfoxide and sulfone variants, while reduction generates hydroxyl or thiol derivatives. Substitution reactions can lead to a variety of products depending on the reagent used and the position of substitution on the aromatic ring.
Scientific Research Applications: This compound's versatile nature makes it valuable in various research areas:
Chemistry: : Utilized in studying reaction mechanisms, developing new synthetic routes, and as a building block for more complex molecules.
Biology: : Investigated for its potential bioactivity, including interactions with proteins and nucleic acids, and as a tool in biochemical assays.
Medicine: : Explored for therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties, often through in vitro and in vivo studies.
Industry: : Applied in the development of new materials, like polymers or coatings, due to its stability and reactivity.
Mechanism of Action: The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or DNA strands, often leading to alterations in their normal functions.
Pathways Involved: : Can modulate signaling pathways, enzyme activities, or gene expression, depending on the context of its use.
Comparación Con Compuestos Similares
Uniqueness: : 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its combined ethylthio and fluorophenyl groups, which enhance its chemical versatility and potential bioactivity.
Similar Compounds: : Includes compounds like 2-(methylthio)-5-phenyl derivatives or 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline analogs, which share core structural elements but differ in specific functional groups.
That should be quite comprehensive! If there's anything specific you'd like more depth on, let me know.
Propiedades
IUPAC Name |
2-ethylsulfanyl-5-(3-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-6-5-7-12(22)8-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCMCCDRBTOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)
![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)


![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)

![N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylphenyl)ethanediamide](/img/structure/B2483042.png)


